2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
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Overview
Description
2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is a chemical compound known for its unique structure and properties It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate azetidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a strong acid such as hydrochloric acid or sulfuric acid, to facilitate the formation of the diazonium group. The reaction mixture is usually kept at low temperatures to prevent decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻), cyanides (CN⁻), and hydroxides (OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, causing changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
- 2-Diazonio-1,2-bis(4-methoxyphenyl)ethen-1-olate
- (Z)-2-Diazonio-1-(2-methylphenyl)ethen-1-olate
Uniqueness
2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the azetidinone ring
Properties
CAS No. |
89862-68-0 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-(2-diazoacetyl)-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)15-10(6-12(15)17)11(16)7-14-13/h2-5,7,10H,6H2,1H3 |
InChI Key |
ICPLPJYHTAQFGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC2=O)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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